molecular formula C17H13ClFNO2S B2916345 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide CAS No. 2379993-91-4

2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide

Cat. No.: B2916345
CAS No.: 2379993-91-4
M. Wt: 349.8
InChI Key: ZNLVYEUDYQVLGY-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is a complex organic compound characterized by its unique structural features, including a chloro and fluoro-substituted phenyl ring, a furan moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the core phenyl and furan components. One common approach is the Sandmeyer reaction , which involves the conversion of an aryl amine to an aryl halide in the presence of copper(I) halide. This reaction can be used to introduce the chloro and fluoro substituents onto the phenyl ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the desired product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological processes can be harnessed to treat various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups.

Mechanism of Action

The mechanism by which 2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)acetamide

  • 2-(2-Chloro-6-fluorophenyl)ethylamine

  • 2-(2-Chloro-6-fluorophenyl)thiophene

Uniqueness: 2-(2-Chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide stands out due to its unique combination of functional groups and structural elements. This distinctiveness allows it to exhibit properties and reactivity that are not found in its similar counterparts.

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Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S/c18-15-2-1-3-16(19)14(15)7-17(21)20-8-13-6-12(10-23-13)11-4-5-22-9-11/h1-6,9-10H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVYEUDYQVLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=CS2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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